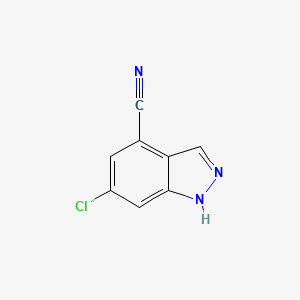

6-chloro-1H-indazole-4-carbonitrile

Description

6-Chloro-1H-indazole-4-carbonitrile is a heterocyclic aromatic compound featuring an indazole core substituted with a chlorine atom at position 6 and a carbonitrile group at position 2. Its molecular formula is C₈H₄ClN₃, with a molecular weight of 177.59 g/mol. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. The carbonitrile group enhances electrophilicity, making it a valuable synthetic intermediate for further functionalization.

Properties

Molecular Formula |

C8H4ClN3 |

|---|---|

Molecular Weight |

177.59 g/mol |

IUPAC Name |

6-chloro-1H-indazole-4-carbonitrile |

InChI |

InChI=1S/C8H4ClN3/c9-6-1-5(3-10)7-4-11-12-8(7)2-6/h1-2,4H,(H,11,12) |

InChI Key |

GMOFODDWHSNVDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1C#N)C=NN2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

6-Chloro-4-nitro-1H-indazole-3-carbonitrile

- Molecular Formula : C₈H₃ClN₅O₂ (MW: 237.60 g/mol)

- Key Differences : Substitution of the carbonitrile group at position 3 and a nitro group at position 4 (vs. carbonitrile at position 4 in the target compound). The nitro group increases molecular polarity and may influence reactivity in nucleophilic aromatic substitution.

- Applications: Nitro-substituted indazoles are often precursors in the synthesis of amines or other bioactive derivatives. No direct biological data are reported for this compound .

5-Chloro-1H-indole-3-carbaldehyde derivatives

- Example : 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone (C₁₆H₁₁ClN₄O, MW: 310.74 g/mol).

- Key Differences : Indole core (vs. indazole) with a benzoylhydrazone side chain. The indole scaffold lacks the pyrazole-like N–N bond, altering electronic properties and hydrogen-bonding capacity.

- Research Findings : These derivatives exhibit crystallographically characterized structures, aiding in SAR studies for antimicrobial or antiproliferative agents .

1H-Imidazole-4-carbonitrile

- Molecular Formula : C₄H₃N₃ (MW: 93.09 g/mol).

- Key Differences: Smaller imidazole ring (vs. bicyclic indazole) with a carbonitrile group. Imidazole derivatives often show higher solubility in polar solvents (e.g., THF, ethanol) and distinct pharmacokinetic profiles (e.g., high GI absorption, non-BBB penetration) .

6-Bromo-4-fluoro-1H-indazole

- Molecular Formula : C₇H₄BrFN₂ (MW: 229.02 g/mol).

- Key Differences : Bromine at position 6 and fluorine at position 3. Halogen substituents modulate lipophilicity and metabolic stability. Bromine’s larger atomic radius may enhance van der Waals interactions in target binding.

- Applications : Used in kinase inhibitor development (e.g., Binimetinib, Selumetinib) .

Pharmacological Potential

- Halogenated Indazoles : Bromo- and fluoro-substituted indazoles (e.g., Binimetinib) demonstrate potent MEK inhibition, suggesting that 6-chloro-1H-indazole-4-carbonitrile’s chlorine substituent may similarly enhance target affinity .

- Carbonitrile Role : The carbonitrile group in 1H-imidazole-4-carbonitrile contributes to metabolic stability, a trait that may extend to indazole analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-chloro-1H-indazole-4-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis involving halogenation and cyanation reactions. For example, bromo-substituted indazole derivatives (e.g., 6-bromo-1-methylindazole-4-carbonitrile) are synthesized via nucleophilic substitution or transition-metal catalysis . Optimize solvent choice (e.g., ethanol or THF) and temperature (reflux conditions) to enhance yield (34–83% reported for analogous compounds) . Purification via column chromatography or recrystallization is critical for removing byproducts .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- NMR : Confirm substitution patterns (e.g., chloro at C6, carbonitrile at C4) using - and -NMR. Aromatic protons appear as doublets in δ 7.5–8.5 ppm, while nitrile carbons resonate at ~115 ppm .

- IR : Detect nitrile stretches (~2200 cm) and aromatic C–H vibrations (~3000 cm) .

- MS : Molecular ion peaks (e.g., [M+H]) should match the theoretical mass (e.g., 192.6 g/mol) .

Q. What preliminary assays are recommended to assess the bioactivity of this compound?

- Methodology :

- Anticancer : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC values .

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) with ATP-competitive binding studies .

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria to determine MIC (Minimum Inhibitory Concentration) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Use SHELX for structure refinement and ORTEP-3 for graphical representation of hydrogen-bonding networks. For example, analyze π-π stacking or C–H···N interactions in the crystal lattice to explain stability and reactivity . Graph-set analysis (e.g., Etter’s notation) can classify hydrogen-bonding motifs .

Q. What strategies optimize regioselective functionalization of the indazole core?

- Methodology :

- Electrophilic substitution : Use directing groups (e.g., –CN or –Cl) to control substitution at C3 or C7 positions .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl groups at C4 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient positions .

Q. How are computational and experimental data reconciled when predicting reactivity or bioactivity?

- Methodology :

- DFT calculations : Compare HOMO/LUMO energies with experimental redox potentials to validate electron-withdrawing effects of –Cl and –CN groups .

- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases), then validate via IC assays .

- Contradiction resolution : If computational predictions clash with experimental IC, re-evaluate solvation models or protonation states in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.